Cas no 2680688-25-7 (tert-butyl N-(5-bromo-6-ethylpyrimidin-4-yl)carbamate)

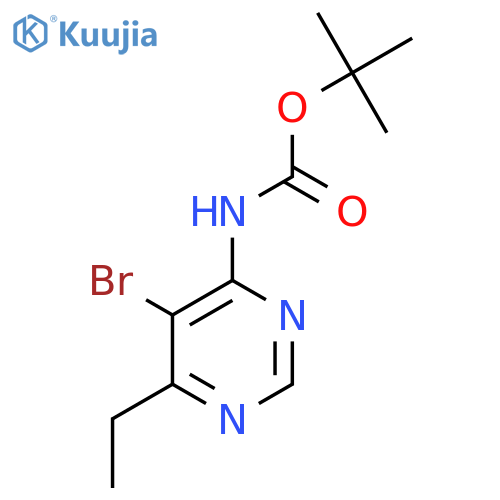

2680688-25-7 structure

商品名:tert-butyl N-(5-bromo-6-ethylpyrimidin-4-yl)carbamate

tert-butyl N-(5-bromo-6-ethylpyrimidin-4-yl)carbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-(5-bromo-6-ethylpyrimidin-4-yl)carbamate

- EN300-28290662

- 2680688-25-7

-

- インチ: 1S/C11H16BrN3O2/c1-5-7-8(12)9(14-6-13-7)15-10(16)17-11(2,3)4/h6H,5H2,1-4H3,(H,13,14,15,16)

- InChIKey: NDLGOYCJHPZUIS-UHFFFAOYSA-N

- ほほえんだ: BrC1=C(N=CN=C1CC)NC(=O)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 301.04259g/mol

- どういたいしつりょう: 301.04259g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 268

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 64.1Ų

- 疎水性パラメータ計算基準値(XlogP): 2.6

tert-butyl N-(5-bromo-6-ethylpyrimidin-4-yl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28290662-0.1g |

tert-butyl N-(5-bromo-6-ethylpyrimidin-4-yl)carbamate |

2680688-25-7 | 95.0% | 0.1g |

$553.0 | 2025-03-19 | |

| Enamine | EN300-28290662-1.0g |

tert-butyl N-(5-bromo-6-ethylpyrimidin-4-yl)carbamate |

2680688-25-7 | 95.0% | 1.0g |

$628.0 | 2025-03-19 | |

| Enamine | EN300-28290662-0.25g |

tert-butyl N-(5-bromo-6-ethylpyrimidin-4-yl)carbamate |

2680688-25-7 | 95.0% | 0.25g |

$579.0 | 2025-03-19 | |

| Enamine | EN300-28290662-1g |

tert-butyl N-(5-bromo-6-ethylpyrimidin-4-yl)carbamate |

2680688-25-7 | 1g |

$628.0 | 2023-09-08 | ||

| Enamine | EN300-28290662-5.0g |

tert-butyl N-(5-bromo-6-ethylpyrimidin-4-yl)carbamate |

2680688-25-7 | 95.0% | 5.0g |

$1821.0 | 2025-03-19 | |

| Enamine | EN300-28290662-0.5g |

tert-butyl N-(5-bromo-6-ethylpyrimidin-4-yl)carbamate |

2680688-25-7 | 95.0% | 0.5g |

$603.0 | 2025-03-19 | |

| Enamine | EN300-28290662-2.5g |

tert-butyl N-(5-bromo-6-ethylpyrimidin-4-yl)carbamate |

2680688-25-7 | 95.0% | 2.5g |

$1230.0 | 2025-03-19 | |

| Enamine | EN300-28290662-0.05g |

tert-butyl N-(5-bromo-6-ethylpyrimidin-4-yl)carbamate |

2680688-25-7 | 95.0% | 0.05g |

$528.0 | 2025-03-19 | |

| Enamine | EN300-28290662-10.0g |

tert-butyl N-(5-bromo-6-ethylpyrimidin-4-yl)carbamate |

2680688-25-7 | 95.0% | 10.0g |

$2701.0 | 2025-03-19 | |

| Enamine | EN300-28290662-10g |

tert-butyl N-(5-bromo-6-ethylpyrimidin-4-yl)carbamate |

2680688-25-7 | 10g |

$2701.0 | 2023-09-08 |

tert-butyl N-(5-bromo-6-ethylpyrimidin-4-yl)carbamate 関連文献

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320

-

Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572

-

Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092

2680688-25-7 (tert-butyl N-(5-bromo-6-ethylpyrimidin-4-yl)carbamate) 関連製品

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)

- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)

- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Essenoi Fine Chemical Co., Limited

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量